

# Trilinolenin: A Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trilinolenin*

Cat. No.: *B053071*

[Get Quote](#)

An In-depth Examination of the Physicochemical Properties, Biological Significance, and Analytical Methodologies of **Trilinolenin** (CAS Number: 14465-68-0)

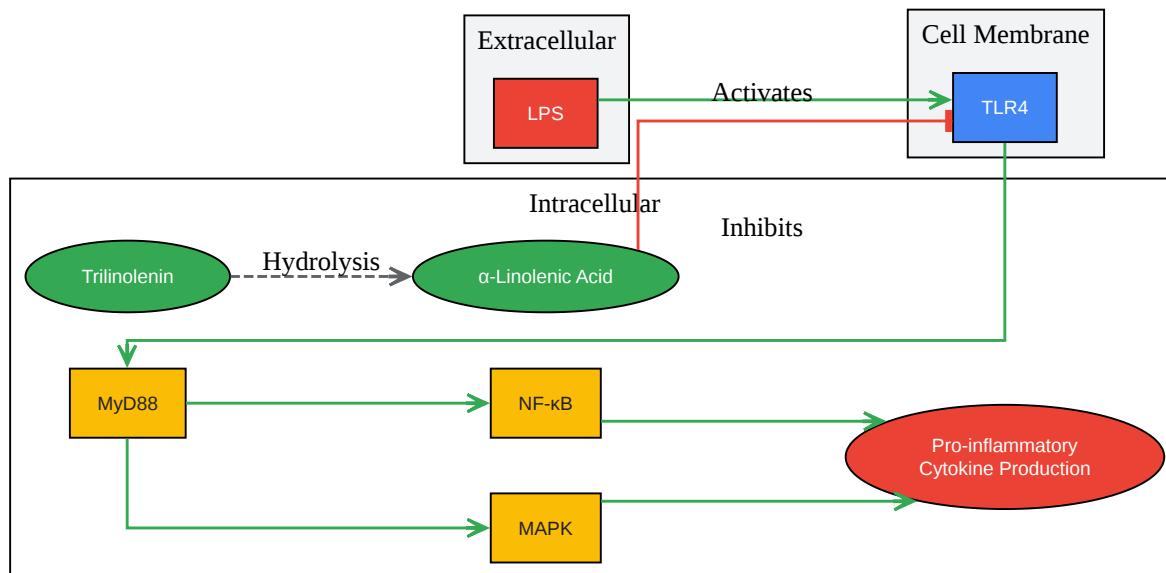
## Abstract

This technical guide provides a comprehensive overview of **trilinolenin**, a triglyceride of significant interest in various scientific disciplines. The document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A pivotal focus is placed on its biological activities and potential involvement in cellular signaling pathways, drawing inferences from the well-documented effects of its constituent fatty acid, alpha-linolenic acid. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analysis of **trilinolenin**, offering valuable resources for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key conceptual frameworks are visualized through Graphviz diagrams.

## Core Physicochemical Properties

**Trilinolenin** is a triglyceride formed from the esterification of glycerol with three molecules of alpha-linolenin acid, a polyunsaturated omega-3 fatty acid.

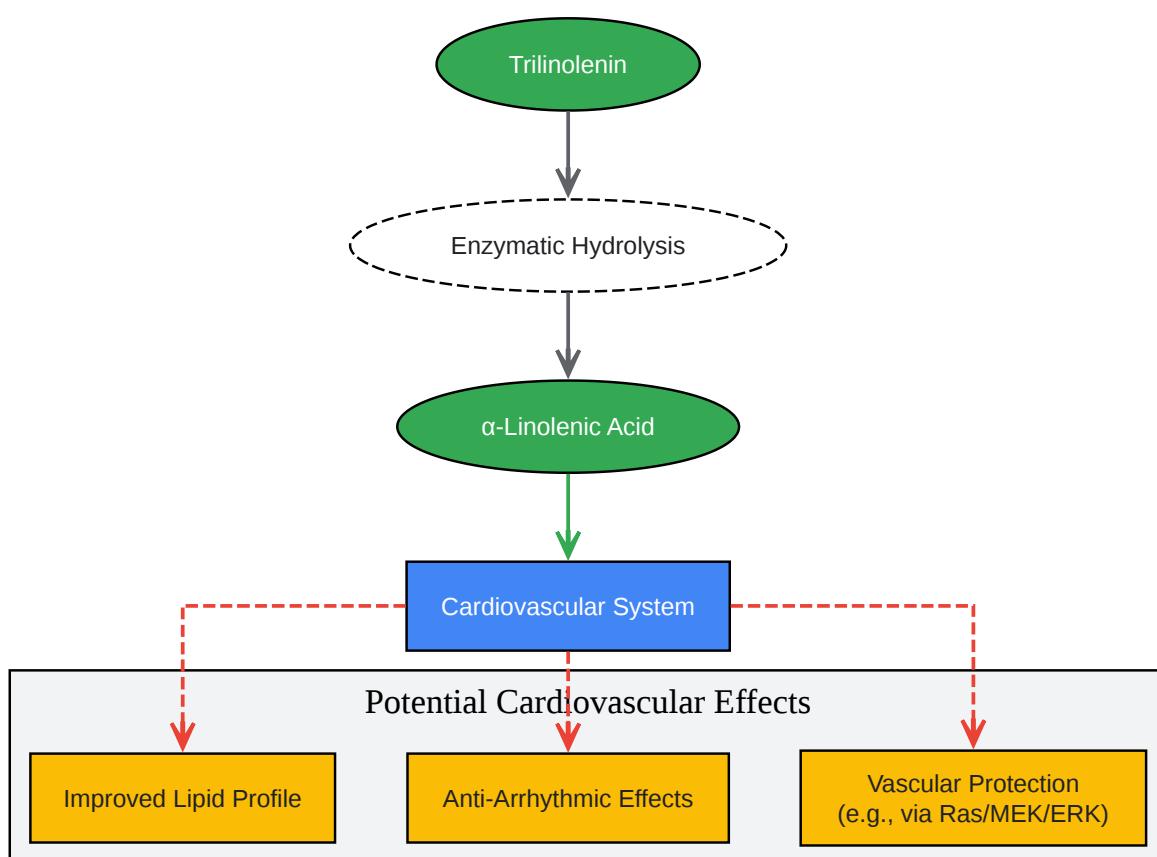
| Property          | Value                                                                           | Reference           |
|-------------------|---------------------------------------------------------------------------------|---------------------|
| CAS Number        | 14465-68-0                                                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>57</sub> H <sub>92</sub> O <sub>6</sub>                                  | <a href="#">[1]</a> |
| Molecular Weight  | 873.34 g/mol                                                                    | <a href="#">[1]</a> |
| Synonyms          | Glyceryl trilinolenate, 1,2,3-Tri(cis,cis,cis-9,12,15-octadecatrienoyl)glycerol | <a href="#">[1]</a> |


## Biological Significance and Signaling Pathways

While direct research on the specific signaling pathways modulated by the intact **trilinolenin** molecule is limited, its biological activities can be largely inferred from the well-established roles of its constituent, alpha-linolenic acid (ALA). ALA is an essential fatty acid known for its potent anti-inflammatory and cardiovascular protective effects.

### Anti-Inflammatory Signaling

Alpha-linolenic acid has been shown to exert anti-inflammatory effects by modulating key signaling cascades. One of the primary pathways implicated is the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activates downstream signaling through MyD88, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This cascade results in the production of pro-inflammatory cytokines.[\[2\]](#)[\[3\]](#) ALA has been demonstrated to inhibit this pathway, thereby reducing the inflammatory response.[\[2\]](#)


It is hypothesized that **trilinolenin**, upon enzymatic hydrolysis to release ALA, would contribute to the systemic pool of this fatty acid, thereby influencing these anti-inflammatory pathways.

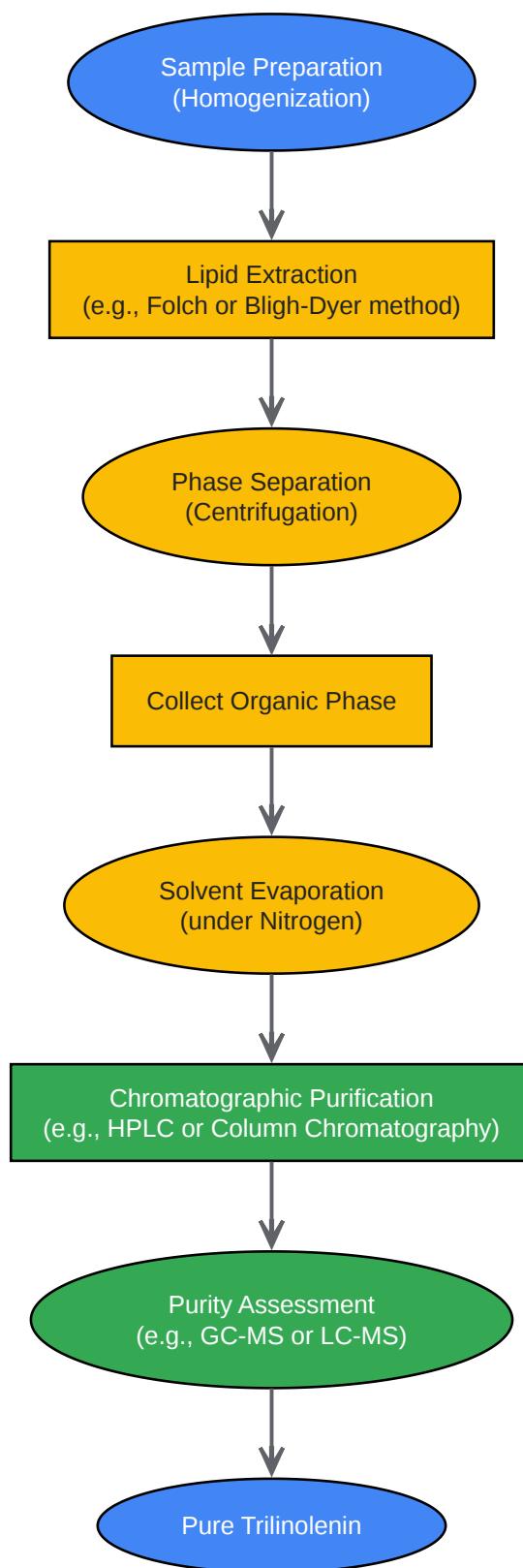
[Click to download full resolution via product page](#)

**Fig. 1:** Hypothesized Anti-Inflammatory Signaling of **Trilinolenin**.

## Cardiovascular Signaling

The consumption of dietary linolenic acid has been inversely associated with plasma triacylglycerol concentrations, suggesting a role in reducing cardiovascular disease risk.<sup>[4]</sup> Alpha-linolenic acid is known to have cardioprotective effects, which may be mediated through various mechanisms including anti-arrhythmic properties and favorable effects on lipid profiles.<sup>[5][6]</sup> A closely related molecule, trilinolein, has been shown to protect against cerebral ischemia by modulating the Ras/MEK/ERK signaling pathway.<sup>[7][8]</sup> Given the structural similarity, it is plausible that **trilinolenin** could exert similar effects on cardiovascular signaling pathways.




[Click to download full resolution via product page](#)

**Fig. 2: Potential Cardiovascular Effects of Trilinolenin.**

## Experimental Protocols

### Extraction and Purification of Trilinolenin

This protocol describes a general method for the extraction and subsequent purification of **trilinolenin** from biological matrices.



[Click to download full resolution via product page](#)

**Fig. 3:** Workflow for Trilinolenin Extraction and Purification.

**Methodology:**

- Sample Homogenization: Homogenize the biological sample in a suitable solvent system, typically a mixture of chloroform and methanol.
- Lipid Extraction: Perform a liquid-liquid extraction using the Folch or Bligh-Dyer method to partition the lipids into an organic phase.
- Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic phases.
- Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
- Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
- Chromatographic Purification: Purify the **trilinolenin** from the total lipid extract using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) or silica gel column chromatography.
- Purity Assessment: Assess the purity of the isolated **trilinolenin** using gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters, or by liquid chromatography-mass spectrometry (LC-MS).

## Analytical Quantification of Trilinolenin

This protocol outlines a method for the quantitative analysis of **trilinolenin** in a sample.

**Methodology:**

- Lipid Extraction: Extract the total lipids from the sample as described in the previous protocol.
- Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a triglyceride with a different fatty acid composition not present in the sample) to the lipid extract.

- LC-MS Analysis: Analyze the sample using a liquid chromatography-mass spectrometry (LC-MS) system.
  - Chromatographic Separation: Use a reversed-phase HPLC column to separate the different triglyceride species.
  - Mass Spectrometric Detection: Employ a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) to detect and quantify the **trilinolenin** and the internal standard based on their specific mass-to-charge ratios.
- Quantification: Construct a calibration curve using known concentrations of a **trilinolenin** standard and the internal standard. Calculate the concentration of **trilinolenin** in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.

## Conclusion and Future Directions

**Trilinolenin** is a triglyceride with significant potential in the fields of nutrition and pharmacology. While its biological activities are largely inferred from its constituent alpha-linolenic acid, there is a clear need for further research to elucidate the specific effects of the intact **trilinolenin** molecule on cellular signaling pathways. Such studies will be crucial for understanding its precise mechanisms of action and for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a solid foundation for researchers to pursue these investigations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trilinolenin | C57H92O6 | CID 5462874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-Linolenic Acid Attenuates Inflammatory Response in LPS-stimulated Macrophages by Regulating TLR4/MyD88/NF- $\kappa$ B Signaling Pathway [agris.fao.org]

- 3. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary linolenic acid is inversely associated with plasma triacylglycerol: the National Heart, Lung, and Blood Institute Family Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-Linolenic Acid and Cardiovascular Events: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6.  $\alpha$ -Linolenic acid and risk of cardiovascular disease: a systematic review and meta-analysis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trilinolein, a Natural Triacylglycerol, Protects Cerebral Ischemia through Inhibition of Neuronal Apoptosis and Ameliorates Intimal Hyperplasia via Attenuation of Migration and Modulation of Matrix Metalloproteinase-2 and RAS/MEK/ERK Signaling Pathway in VSMCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trilinolenin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053071#trilinolenin-cas-number-and-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)